4-Chloro-2-(dimethylamino)phenol
Overview
Description
4-Chloro-2-(dimethylamino)phenol is an organic compound with the molecular formula C9H12ClNO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydrogen atom in the ortho position is replaced by a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
4-Chloro-2-(dimethylamino)phenol is a derivative of 4-aminophenol Similar compounds have been shown to exhibit antimicrobial and antidiabetic activities, suggesting potential targets could be microbial cells and enzymes involved in carbohydrate metabolism .
Mode of Action
It’s known that similar compounds interact with their targets leading to inhibition of microbial growth and carbohydrate metabolism
Biochemical Pathways
Based on its antimicrobial and antidiabetic activities, it can be inferred that it may affect pathways related to microbial growth and carbohydrate metabolism .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and antidiabetic activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(dimethylamino)phenol can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of ethanol as a solvent and a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(dimethylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but with a methyl group instead of a dimethylamino group.
4-Dimethylaminophenol: Similar structure but without the chlorine atom.
4-Chloro-2-aminophenol: Similar structure but with an amino group instead of a dimethylamino group.
Uniqueness
4-Chloro-2-(dimethylamino)phenol is unique due to the presence of both a chlorine atom and a dimethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical reactions .
Properties
IUPAC Name |
4-chloro-2-(dimethylamino)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCIEWWUDTBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738599 | |
Record name | 4-Chloro-2-(dimethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30427-17-9 | |
Record name | 4-Chloro-2-(dimethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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